molecular formula C21H18N4O5S B2370526 ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921093-25-6

ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2370526
CAS No.: 921093-25-6
M. Wt: 438.46
InChI Key: APNZNHZXYIOIAT-UHFFFAOYSA-N
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Description

The compound “ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic molecule. It contains several functional groups, including a cyano group, an isoindoline group, and a pyridine group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were synthesized and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . Another study reported the synthesis of novel 2- (3- (2- (1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods such as HNMR, CNMR, and FT-IR . The crystal structure of a related compound, C11H9NO4, consists of infinite one-dimensional polymeric chains due to intermolecular O—H⋯O hydrogen bonds between the carboxylate and carbonyl groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve cyclocondensation reactions . For example, N-substituted benzylidene/methylene-2- (1,3-dioxo isoindolin-2-yl) acetohydrazide was reacted with mercapto succinic acid in dimethylformamide (DMF) as solvent and using anhydrous zinc chloride as a catalyst in a microsynth microwave reactor .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques such as elemental analyses and spectral data (IR, 1 H-NMR, and 13 C-NMR spectra) .

Scientific Research Applications

Synthesis and Photophysical Properties

Research on thieno[2,3-b]pyridine derivatives, closely related to the specified compound, involves detailed synthesis routes and studies of their photophysical properties. For instance, Ershov et al. (2019) presented a study on the step-by-step synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. They investigated the spectral-fluorescent properties of these compounds and found correlations with their chemical structures (Ershov et al., 2019).

Cyclization Reactions and Biological Activity Analysis

The cyclization reactions and potential biological activities of thieno[2,3-b]pyridine derivatives have also been explored. Chigorina et al. (2019) synthesized N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and performed in silico analysis of their biological activity, highlighting the diverse applications of these compounds in medicinal chemistry (Chigorina et al., 2019).

Fluorescence and Organic Synthesis

The fluorescence properties and organic synthesis applications of ethyl cyanoacetate derivatives, analogous to the compound , offer insights into their utility in developing new materials and chemical sensors. Bardasov et al. (2018) developed a three-component synthesis method for ethyl 4-aryl-2-methyl-5-cyano-6-(dicyanomethylidene)-1,6-dihydropyridine-3-carboxylates, demonstrating their intensive fluorescence in both solution and solid states (Bardasov et al., 2018).

Heterocyclic Chemistry Applications

The synthesis and characterization of novel heterocyclic compounds based on cyanoacetamide derivatives, similar to the target compound, are crucial for the development of new pharmaceuticals and agrochemicals. Bialy and Gouda (2011) explored the synthesis, antitumor, and antioxidant activities of benzothiophenes derived from cyanoacetamide, highlighting the versatility of these compounds in heterocyclic chemistry (Bialy & Gouda, 2011).

Future Directions

The future directions for research on this compound could include further investigation of its potential biological activities, such as its potential as an acetylcholinesterase inhibitor . Additionally, further studies could explore the synthesis of novel derivatives and their potential applications .

Properties

IUPAC Name

ethyl 3-cyano-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-2-30-21(29)24-8-7-12-15(9-22)18(31-16(12)10-24)23-17(26)11-25-19(27)13-5-3-4-6-14(13)20(25)28/h3-6H,2,7-8,10-11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNZNHZXYIOIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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